molecular formula C10H8N2O B1650588 2-(4-hydroxy-1H-indol-3-yl)acetonitrile CAS No. 118573-52-7

2-(4-hydroxy-1H-indol-3-yl)acetonitrile

Cat. No.: B1650588
CAS No.: 118573-52-7
M. Wt: 172.18 g/mol
InChI Key: RWBSUCOEZMIDSA-UHFFFAOYSA-N
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Description

2-(4-hydroxy-1H-indol-3-yl)acetonitrile is an organic compound belonging to the class of hydroxyindoles. These compounds contain an indole moiety that carries a hydroxyl group. This compound has been detected in brassicas, such as rapeseed and cooked vegetables like broccoli and cauliflower . It is a derivative of indole, a significant heterocyclic system in natural products and drugs, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxy-1H-indol-3-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the reaction of indole-3-acetonitrile with hydroxylating agents to introduce the hydroxyl group at the 4-position of the indole ring. This process often requires the use of catalysts and specific reaction conditions to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(4-hydroxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-hydroxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in plant metabolism and its presence in brassicas.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Uniqueness: 2-(4-hydroxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wider range of chemical reactions and biological interactions compared to other indole derivatives .

Properties

IUPAC Name

2-(4-hydroxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSUCOEZMIDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460445
Record name 1H-Indole-3-acetonitrile, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118573-52-7
Record name 4-Hydroxy-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118573-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-acetonitrile, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxy-1H-indol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxy-1H-indole-3-acetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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